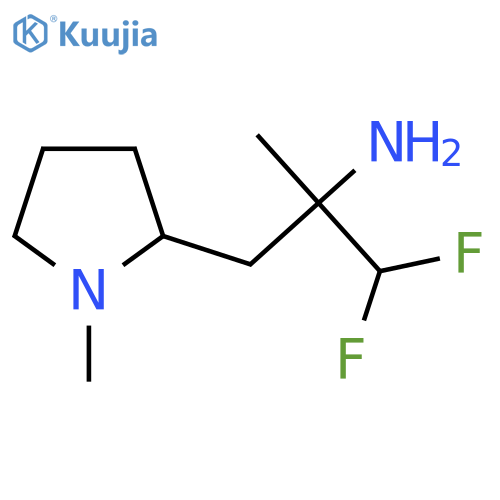

Cas no 2228229-86-3 (1,1-difluoro-2-methyl-3-(1-methylpyrrolidin-2-yl)propan-2-amine)

1,1-ジフルオロ-2-メチル-3-(1-メチルピロリジン-2-イル)プロパン-2-アミンは、フッ素原子を2つ含む特異な構造を有するアミン化合物です。分子内にピロリジン環とメチル基を有し、高い脂溶性と膜透過性を示すことが特徴です。この構造特性により、中枢神経系への移行性に優れ、薬理活性の面で有利な性質を持ちます。フッ素原子の導入により代謝安定性が向上し、生体内半減期の延長が期待できます。また、不斉中心を有するため光学異性体の分離・評価が可能で、立体選択的な作用機序の解明に有用です。医薬品中間体としての応用や神経科学分野での使用が想定されます。

2228229-86-3 structure

商品名:1,1-difluoro-2-methyl-3-(1-methylpyrrolidin-2-yl)propan-2-amine

1,1-difluoro-2-methyl-3-(1-methylpyrrolidin-2-yl)propan-2-amine 化学的及び物理的性質

名前と識別子

-

- 1,1-difluoro-2-methyl-3-(1-methylpyrrolidin-2-yl)propan-2-amine

- EN300-1952792

- 2228229-86-3

-

- インチ: 1S/C9H18F2N2/c1-9(12,8(10)11)6-7-4-3-5-13(7)2/h7-8H,3-6,12H2,1-2H3

- InChIKey: SMTGNEUTMICFEL-UHFFFAOYSA-N

- ほほえんだ: FC(C(C)(CC1CCCN1C)N)F

計算された属性

- せいみつぶんしりょう: 192.14380491g/mol

- どういたいしつりょう: 192.14380491g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 175

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

1,1-difluoro-2-methyl-3-(1-methylpyrrolidin-2-yl)propan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1952792-0.05g |

1,1-difluoro-2-methyl-3-(1-methylpyrrolidin-2-yl)propan-2-amine |

2228229-86-3 | 0.05g |

$1296.0 | 2023-09-17 | ||

| Enamine | EN300-1952792-0.1g |

1,1-difluoro-2-methyl-3-(1-methylpyrrolidin-2-yl)propan-2-amine |

2228229-86-3 | 0.1g |

$1357.0 | 2023-09-17 | ||

| Enamine | EN300-1952792-0.5g |

1,1-difluoro-2-methyl-3-(1-methylpyrrolidin-2-yl)propan-2-amine |

2228229-86-3 | 0.5g |

$1482.0 | 2023-09-17 | ||

| Enamine | EN300-1952792-10g |

1,1-difluoro-2-methyl-3-(1-methylpyrrolidin-2-yl)propan-2-amine |

2228229-86-3 | 10g |

$6635.0 | 2023-09-17 | ||

| Enamine | EN300-1952792-5.0g |

1,1-difluoro-2-methyl-3-(1-methylpyrrolidin-2-yl)propan-2-amine |

2228229-86-3 | 5g |

$4475.0 | 2023-06-01 | ||

| Enamine | EN300-1952792-0.25g |

1,1-difluoro-2-methyl-3-(1-methylpyrrolidin-2-yl)propan-2-amine |

2228229-86-3 | 0.25g |

$1420.0 | 2023-09-17 | ||

| Enamine | EN300-1952792-2.5g |

1,1-difluoro-2-methyl-3-(1-methylpyrrolidin-2-yl)propan-2-amine |

2228229-86-3 | 2.5g |

$3025.0 | 2023-09-17 | ||

| Enamine | EN300-1952792-10.0g |

1,1-difluoro-2-methyl-3-(1-methylpyrrolidin-2-yl)propan-2-amine |

2228229-86-3 | 10g |

$6635.0 | 2023-06-01 | ||

| Enamine | EN300-1952792-1.0g |

1,1-difluoro-2-methyl-3-(1-methylpyrrolidin-2-yl)propan-2-amine |

2228229-86-3 | 1g |

$1543.0 | 2023-06-01 | ||

| Enamine | EN300-1952792-5g |

1,1-difluoro-2-methyl-3-(1-methylpyrrolidin-2-yl)propan-2-amine |

2228229-86-3 | 5g |

$4475.0 | 2023-09-17 |

1,1-difluoro-2-methyl-3-(1-methylpyrrolidin-2-yl)propan-2-amine 関連文献

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

2228229-86-3 (1,1-difluoro-2-methyl-3-(1-methylpyrrolidin-2-yl)propan-2-amine) 関連製品

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量